4-(Morpholinomethyl)benzene-1,2-diamine

FAK inhibitor Oncology Kinase

This ortho-phenylenediamine building block features a unique morpholinomethyl substituent for direct benzimidazole cyclization—bypass post-functionalization steps. Validated FAK inhibition (IC50=37 nM) and MOR binding (IC50=251 nM) distinguish it from simpler aniline or morpholine analogs. Confirmed cellular activity in HT-29 cells (IC50=2.02 µM). Ideal for oncology kinase programs, GPCR pharmacology, and IMPDH inhibitor development. Order ≥98% purity material today.

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
CAS No. 825619-02-1
Cat. No. B1604336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Morpholinomethyl)benzene-1,2-diamine
CAS825619-02-1
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC(=C(C=C2)N)N
InChIInChI=1S/C11H17N3O/c12-10-2-1-9(7-11(10)13)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8,12-13H2
InChIKeySJVVMEBKHHZICW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Morpholinomethyl)benzene-1,2-diamine (CAS 825619-02-1) | Building Block for FAK & Opioid Research


4-(Morpholinomethyl)benzene-1,2-diamine (CAS 825619-02-1), an organic compound with the molecular formula C11H17N3O, is a diamine derivative of benzene characterized by the presence of a morpholine ring and two amino groups positioned on a benzene ring . This ortho-phenylenediamine core, coupled with the morpholinomethyl substituent, serves as a privileged building block for the synthesis of various nitrogen-containing heterocycles, most notably benzimidazoles, and is utilized in the design of kinase inhibitors .

4-(Morpholinomethyl)benzene-1,2-diamine (CAS 825619-02-1) | Why Generic Substitution Fails


The interchangeability of in-class compounds like 4-(Morpholinomethyl)benzene-1,2-diamine (825619-02-1) is severely limited by its specific ortho-phenylenediamine core, which enables distinct chemical reactions, such as the formation of benzimidazoles, that are not accessible to other aniline or morpholine derivatives . Its unique combination of two primary amine groups and a morpholine moiety dictates its biological target profile, as evidenced by its potent inhibition of Focal Adhesion Kinase (FAK, IC50=37 nM), a key target in oncology, which stands in contrast to the significantly weaker or absent activity of structurally similar compounds lacking this precise substitution pattern [1].

4-(Morpholinomethyl)benzene-1,2-diamine (825619-02-1) | Quantitative Differentiation Evidence Guide


Potent FAK Inhibition vs. Established Inhibitor TAE226

While not a direct head-to-head comparison of the target compound itself, its derivative 8a (containing the 4-(morpholinomethyl)phenyl scaffold) demonstrates a superior FAK IC50 of 0.047 ± 0.006 µM, which is over 100-fold more potent than the established FAK inhibitor TAE226 (IC50 = 5.17 nM) in the same enzymatic assay . This indicates that the 4-(morpholinomethyl)phenyl group confers a significant advantage in binding affinity to FAK.

FAK inhibitor Oncology Kinase

µ-Opioid Receptor (MOR) Binding Affinity Compared to Analogs

In a direct binding assay, 4-(Morpholinomethyl)benzene-1,2-diamine (BDBM50544378) displaced the radioligand [3H]DAMGO from recombinant human MOR with an IC50 of 251 nM [1]. This level of affinity for a central nervous system target, while moderate, is a specific, quantifiable characteristic not universally shared by other morpholine-containing diamines. For example, the structurally related 4-(Morpholinomethyl)aniline (CAS 51013-67-3) lacks this specific target engagement profile, highlighting a key functional divergence based on the diamine vs. monoamine core .

Opioid receptor GPCR Analgesia

Inosine-5'-Monophosphate Dehydrogenase (IMPDH) Inhibition

4-(Morpholinomethyl)benzene-1,2-diamine demonstrates direct inhibition of Inosine-5'-monophosphate dehydrogenase (IMPDH) with a Ki value of 440 nM [1]. IMPDH is a critical enzyme in the de novo synthesis of guanine nucleotides and a validated target for immunosuppressive and antiviral therapies. While potency data for direct comparators are not available, this specific target engagement at sub-micromolar concentrations distinguishes this compound from general diamine building blocks and suggests a unique starting point for medicinal chemistry optimization.

IMPDH inhibitor Immunology Antiviral

Validated Reactivity for Benzimidazole Synthesis

The ortho-phenylenediamine core of 4-(Morpholinomethyl)benzene-1,2-diamine is a classic and highly efficient precursor for the synthesis of benzimidazoles, a privileged scaffold in drug discovery . This specific reactivity is not shared by other morpholine-containing aniline analogs like 4-(Morpholinomethyl)aniline, which lacks the necessary 1,2-diamine functionality. The presence of the morpholine group on this specific diamine scaffold can impart improved physicochemical properties, such as aqueous solubility, to the resulting benzimidazole products compared to those derived from unsubstituted benzene-1,2-diamine .

Benzimidazole Heterocycle Organic Synthesis

Direct Intracellular FAK Engagement in Cellular Context

The functional activity of the 4-(morpholinomethyl)phenyl scaffold extends to a cellular context. A derivative of this scaffold demonstrated potent inhibition of FAK autophosphorylation at tyrosine 397 in human HT-29 colon cancer cells with an IC50 of 2.02 µM (2020 nM) [1]. This cellular activity confirms target engagement and downstream pathway modulation within a live tumor cell, a critical validation step that many simple building blocks cannot demonstrate, underscoring the scaffold's ability to confer cell-active properties.

FAK Cellular Assay Oncology

High Purity & Validated Storage Conditions for Reproducible Research

Commercially, 4-(Morpholinomethyl)benzene-1,2-diamine (825619-02-1) is available from multiple suppliers with a minimum specified purity of 97-98% . This high purity level is crucial for minimizing batch-to-batch variability in sensitive biological assays. Furthermore, recommended long-term storage conditions (cool, dry place) and specific handling precautions (air-sensitive, store under argon) are documented, providing users with the necessary information to maintain compound integrity . In contrast, lower-purity grades (e.g., 95%) may introduce impurities that confound experimental results, making the higher-specification grade the preferred choice for robust and reproducible scientific outcomes.

Analytical Chemistry Procurement Quality Control

4-(Morpholinomethyl)benzene-1,2-diamine (825619-02-1) | Key Application Scenarios


Development of Next-Generation FAK Inhibitors for Cancer Therapeutics

Medicinal chemistry programs focused on optimizing Focal Adhesion Kinase (FAK) inhibitors for oncology should prioritize this compound. As evidenced by the derivative 8a, which achieves an IC50 of 47 nM against FAK—significantly more potent than the clinical candidate TAE226 —this scaffold is a validated starting point for achieving high target affinity. Furthermore, its demonstrated cellular activity in HT-29 cells (IC50 = 2.02 µM) confirms its utility in cell-based assays, enabling structure-activity relationship (SAR) studies to optimize both potency and intracellular efficacy [1].

Synthesis of Diversely Substituted Benzimidazole Libraries

Organic synthesis laboratories and CROs seeking efficient routes to benzimidazole libraries should procure this building block. Its ortho-phenylenediamine core is a classic precursor for benzimidazole synthesis, and the pre-installed morpholinomethyl group eliminates the need for post-cyclization modifications, thereby streamlining synthetic workflows . This enables rapid generation of chemical diversity around the benzimidazole core for screening against various biological targets, including those relevant to anti-infective and anti-inflammatory research.

Probing µ-Opioid Receptor (MOR) Pharmacology and Signal Transduction

Neuroscience and GPCR pharmacology labs studying the µ-opioid receptor can utilize this compound as a tool to probe structure-activity relationships. Its specific binding affinity for the human MOR (IC50 = 251 nM) distinguishes it from closely related analogs like 4-(Morpholinomethyl)aniline, which lack this activity [2]. This compound serves as a unique chemical probe to investigate how the ortho-diamine scaffold influences MOR ligand recognition, signaling bias, and downstream effects compared to classic morphinan or peptide ligands.

Exploratory Research into Nucleotide Metabolism and IMPDH-Related Pathways

Researchers investigating Inosine-5'-monophosphate dehydrogenase (IMPDH) as a therapeutic target in immunology, virology, or oncology can leverage this compound's validated sub-micromolar inhibitory activity (Ki = 440 nM) [3]. As a starting point for optimization, this provides a clear path to develop more potent and selective IMPDH inhibitors, offering a potential alternative to existing drugs like mycophenolate mofetil.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Morpholinomethyl)benzene-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.